molecular formula C22H21FN2O4 B2793397 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one CAS No. 919860-97-2

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one

Cat. No.: B2793397
CAS No.: 919860-97-2
M. Wt: 396.418
InChI Key: RVQDEEOZNPMWEH-UHFFFAOYSA-N
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Description

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a chromen-2-one core structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-fluoroaniline with ethylene glycol to form 2-(2-fluorophenyl)ethanol. This intermediate is then reacted with piperazine to yield 4-(2-fluorophenyl)piperazine.

    Coupling with Chromen-2-one: The piperazine intermediate is then coupled with 7-methoxy-2H-chromen-2-one through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Oxidation: The final step involves the oxidation of the coupled product to introduce the oxoethyl group, using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxoethyl group to a hydroxyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(2-fluorophenyl)piperazin-1-yl)-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
  • 4-(4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

Compared to similar compounds, 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is unique due to the presence of the chromen-2-one core structure, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s ability to interact with specific molecular targets and pathways, making it a valuable tool in scientific research and potential therapeutic applications.

Biological Activity

The compound 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a synthetic derivative characterized by a complex structure that combines elements of piperazine and chromenone. This article examines its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24FN3O4C_{21}H_{24}FN_{3}O_{4}, with a molecular weight of approximately 401.44 g/mol. The presence of the fluorophenyl and piperazine moieties contributes to its potential bioactivity.

PropertyValue
Molecular FormulaC21H24FN3O4
Molecular Weight401.44 g/mol
LogP2.306
Polar Surface Area43.79 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that similar piperazine derivatives exhibit notable antimicrobial properties. For instance, compounds with piperazine rings have shown effectiveness against various bacterial strains, suggesting that the compound may also possess antimicrobial activity. Studies have demonstrated that modifications to the piperazine structure can enhance activity against resistant strains of bacteria, making it a candidate for further investigation in this area .

Anticancer Potential

The chromenone structure is known for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. Compounds with similar structures have been studied for their ability to target specific cancer pathways, including the inhibition of Bcl-2 proteins which are crucial for cancer cell survival. The combination of the chromenone with the piperazine moiety may enhance these effects, warranting further exploration in cancer research settings .

Neuropharmacological Effects

Piperazine derivatives are frequently investigated for their neuropharmacological properties, including their potential as anxiolytics and antidepressants. The presence of the fluorophenyl group may influence the compound's interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that such compounds can modulate neurotransmitter activity, leading to anxiolytic effects in animal models .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain the neuropharmacological effects observed in related compounds.
  • Induction of Apoptosis : The chromenone moiety is associated with pro-apoptotic signaling pathways.

Case Study 1: Anticancer Activity

A study focusing on chromenone derivatives revealed that modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was attributed to its interaction with the mitochondrial pathway, leading to increased caspase activation .

Case Study 2: Neuropharmacological Properties

In an animal model study, a related piperazine derivative demonstrated significant anxiolytic effects at doses that did not produce sedation, indicating a favorable side effect profile for potential therapeutic use .

Properties

IUPAC Name

4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-28-16-6-7-17-15(13-22(27)29-20(17)14-16)12-21(26)25-10-8-24(9-11-25)19-5-3-2-4-18(19)23/h2-7,13-14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQDEEOZNPMWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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